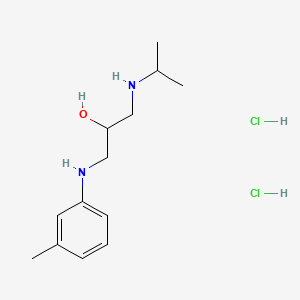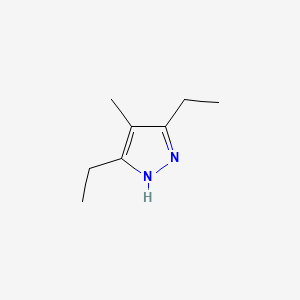
Propanedioic acid, didecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, didecyl ester, also known as didecyl malonate, is an organic compound with the molecular formula C23H44O4. It is an ester derived from propanedioic acid (malonic acid) and decanol. This compound is part of the ester family, which are known for their pleasant odors and are commonly used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, didecyl ester, can be synthesized through the esterification of propanedioic acid with decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH2(COOH)2+2C10H21OH→CH2(COOC10H21)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, didecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propanedioic acid and decanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and decanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Reduction: Decanol and propanediol.
Aplicaciones Científicas De Investigación
Propanedioic acid, didecyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of propanedioic acid, didecyl ester, primarily involves its hydrolysis to release propanedioic acid and decanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. This hydrolysis process is crucial for its function as a prodrug or in drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester of propanedioic acid, but with methanol instead of decanol.
Propanedioic acid, diethyl ester: Similar to the dimethyl ester but with ethanol.
Propanedioic acid, dipropyl ester: Formed with propanol.
Uniqueness
Propanedioic acid, didecyl ester, is unique due to its longer alkyl chain, which imparts different physical properties such as lower volatility and higher hydrophobicity compared to its shorter-chain counterparts. These properties make it more suitable for applications requiring longer-lasting effects and better compatibility with hydrophobic environments .
Propiedades
Número CAS |
20602-34-0 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
didecyl propanedioate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-17-19-26-22(24)21-23(25)27-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
Clave InChI |
BOOQKINTOVSZKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



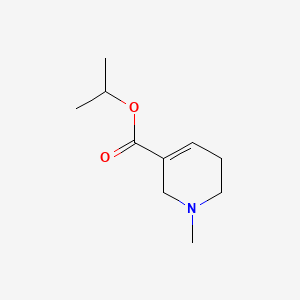
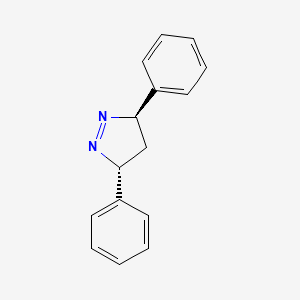


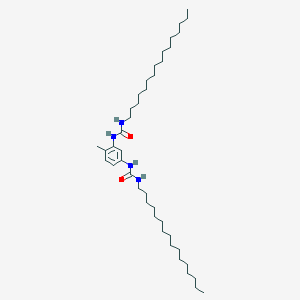

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)


